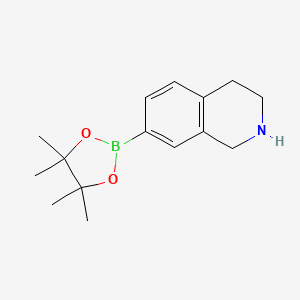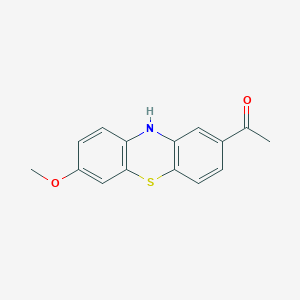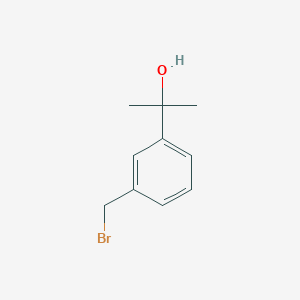
2-Fluoro-6-methoxy-4-methylbenzaldehyde
描述
2-Fluoro-6-methoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO2/c1-6-3-8 (10)7 (5-11)9 (4-6)12-2/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 246.9±35.0 °C and a predicted density of 1.155±0.06 g/cm3 . It is recommended to be stored at a temperature of 2-8°C .安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
作用机制
Target of Action
Similar compounds, such as benzaldehydes, have been reported to target cellular antioxidation systems .
Mode of Action
Benzaldehydes, a class of compounds to which it belongs, are known to disrupt cellular antioxidation systems . This disruption can lead to an imbalance in the redox state of the cell, causing oxidative stress and potentially leading to cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect pathways related to cellular antioxidation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may cause oxidative stress and potentially lead to cell death .
生化分析
Biochemical Properties
2-Fluoro-6-methoxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. The interaction with aldehyde dehydrogenase involves the oxidation of the aldehyde group to a carboxylic acid, while the interaction with cytochrome P450 involves hydroxylation reactions. These interactions are crucial for the metabolism and detoxification of the compound within biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation. For instance, the binding of this compound to aldehyde dehydrogenase results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of aldehydes. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, where a specific dosage range results in optimal therapeutic effects without causing adverse reactions. At very high doses, this compound can induce severe toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450 and aldehyde dehydrogenase, leading to the formation of various metabolites. These metabolic pathways are essential for the elimination of the compound from the body and for minimizing its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is known to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, where it can exert its biochemical effects .
属性
IUPAC Name |
2-fluoro-6-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPWMRJQBISSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


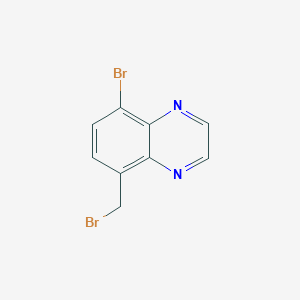
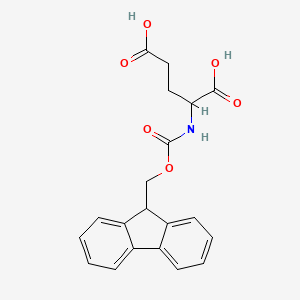
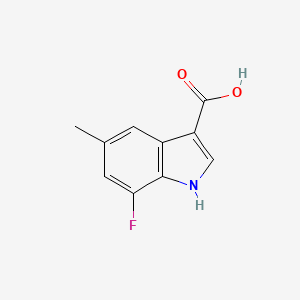

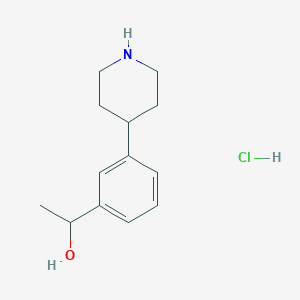
![3-Chlorobenzo[c]thiophene-1-carbaldehyde](/img/structure/B3236091.png)

![s-Indaceno[1,2-b:5,6-b']dithiophene-2-carboxaldehyde, 7-bromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-](/img/structure/B3236104.png)
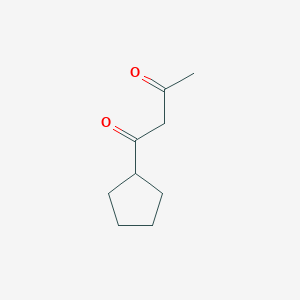
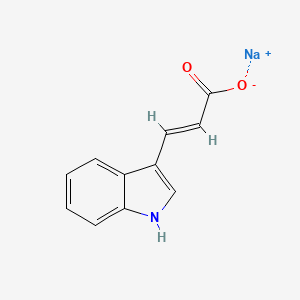
![Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester](/img/structure/B3236110.png)
